Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester
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Overview
Description
Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitro group, and an ester functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester typically involves the reaction of 6-nitro-2-benzothiazolylthiol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Reduction: 6-amino-2-benzothiazolylthiol
Substitution: Various substituted benzothiazole derivatives
Hydrolysis: Acetic acid and ethanol
Scientific Research Applications
Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl nitroacetate
- 6-nitro-2-benzothiazolylthiol
- Benzothiazole derivatives
Uniqueness
Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the benzothiazole ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
51618-32-7 |
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Molecular Formula |
C11H10N2O4S2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
ethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H10N2O4S2/c1-2-17-10(14)6-18-11-12-8-4-3-7(13(15)16)5-9(8)19-11/h3-5H,2,6H2,1H3 |
InChI Key |
OZWCHYJHGYAPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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